molecular formula C11H14O2 B1315505 4-Isopropoxy-2-methylbenzaldehyde CAS No. 86786-25-6

4-Isopropoxy-2-methylbenzaldehyde

Cat. No. B1315505
CAS RN: 86786-25-6
M. Wt: 178.23 g/mol
InChI Key: HPZOYTGEBKZHCI-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for 4-Isopropoxy-2-methylbenzaldehyde is 1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-Isopropoxy-2-methylbenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Selective Conversion of Bioethanol to Value-Added Chemicals : Research has identified methylbenzaldehydes, including derivatives structurally related to 4-Isopropoxy-2-methylbenzaldehyde, as useful precursors in the synthesis of phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions. Such pathways offer new opportunities for the selective conversion of bioethanol into value-added chemicals, highlighting the potential of these aldehydes in sustainable chemistry applications (Moteki, Rowley, & Flaherty, 2016).

Synthesis of Benzo-fused Heterocycles : Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to transform substrates closely related to 4-Isopropoxy-2-methylbenzaldehyde into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles. This demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are significant in pharmaceutical and agrochemical research (Otterlo, Pathak, & Koning, 2003).

Materials Science and Functional Materials

Selective Oxidation of Benzyl Alcohols : A study on the copper-catalyzed oxidation of benzylic alcohols to aldehydes in water at room temperature showcased the ability to achieve high yields of aromatic aldehydes, including those related to 4-Isopropoxy-2-methylbenzaldehyde. This research underscores the relevance of such aldehydes in the development of green chemistry methodologies for the production of important intermediates in a solvent-free environment (Wu et al., 2016).

Fluorescence Sensing and Molecular Imaging : Positional isomers of compounds structurally related to 4-Isopropoxy-2-methylbenzaldehyde have been synthesized and studied for their fluorescence sensing properties. Such compounds show potential as dual fluorescence chemosensors for metal ions, with significant applications in environmental monitoring, biochemical assays, and molecular imaging (Hazra et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-methyl-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOYTGEBKZHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517777
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-2-methylbenzaldehyde

CAS RN

86786-25-6
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 87.1, using 4-hydroxy-2-methylbenzaldehyde (54.4 mg, 0.40 mmol) in place of 4-hydroxybenzaldehyde and 2-iodopropane (100 μL, 0.80 mmol) in place of 1-iodo-(3,3,3-trifluoro)propane to give 2-methyl-4-isopropoxybenzaldehyde (54 mg, 76%). Used without further characterization.
Quantity
54.4 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TM Luong, LI Pilkington, D Barker - The Journal of Organic …, 2019 - ACS Publications
Aristolactams are an important subgroup of aporphinoids, which all share a common phenanthrene chromophore motif that is thought to be responsible for the range of interesting …
Number of citations: 11 pubs.acs.org

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